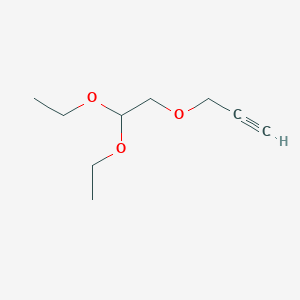
3-(2,2-Diethoxyethoxy)prop-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2,2-Diethoxyethoxy)prop-1-yne” is a chemical compound with the CAS Number: 98166-29-1 . It has a molecular weight of 172.22 . The IUPAC name for this compound is 3-(2,2-diethoxyethoxy)prop-1-yne . The physical form of this compound is liquid .
Molecular Structure Analysis
The molecular formula of “3-(2,2-Diethoxyethoxy)prop-1-yne” is C9H16O3 . The InChI code for this compound is 1S/C9H16O3/c1-4-7-10-8-9(11-5-2)12-6-3/h1,9H,5-8H2,2-3H3 .Physical And Chemical Properties Analysis
“3-(2,2-Diethoxyethoxy)prop-1-yne” is a liquid at room temperature . It has a molecular weight of 172.22 . The compound is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
Polymerization and Material Science
- Polymerization Initiators : Research into the polymerization of certain cyclic ethers and carbonates showcases the potential for compounds with diethoxy functional groups to serve as initiators or modifiers in polymer synthesis. For instance, the polymerization of 1,3-dioxolane initiated with dioxolenium salts explores the dual role of such compounds as initiators, highlighting their importance in creating polymers with specific properties (Stolarczyk, Kubisa, & Penczek, 1977).
Synthetic Organic Chemistry
- Synthesis of Carbohydrate Derivatives : Investigations into modified carbohydrates through conjugate additions highlight the versatility of diethoxy-containing compounds in synthesizing complex organic molecules. This includes the synthesis of novel molecules that can be regarded as modified carbohydrates, demonstrating the role of such compounds in facilitating key synthetic transformations (Valdersnes, Apeland, Flemmen, & Sydnes, 2012).
Catalysis and Reaction Mechanisms
- Catalysis and Complexation : The study of complexation behavior of certain ethoxy-containing compounds towards lanthanide cations exemplifies the application of such molecules in understanding electrochemical properties and in designing novel materials with specific electronic or optical properties (Amarandei et al., 2014).
Nonlinear Optical Studies
- Optical Properties : Research into the nonlinear optical properties of novel chalcone derivatives, which could share reactive similarities with compounds like "3-(2,2-Diethoxyethoxy)prop-1-yne," provides insights into the development of materials for optical applications. This includes studying their third-order nonlinear optical properties and their potential use in laser technology and optical limiting (Mathew, Salian, Joe, & Narayana, 2019).
Environmental Sensing and Reporting
- Fluorescent Probes : The development of rhodamine-azacrown based fluorescent probes for metal ions showcases the potential utility of ethoxy-containing compounds in environmental sensing. These studies demonstrate how subtle changes in the chemical structure can lead to significant differences in binding modes and detection limits for various metal ions, highlighting the importance of specific functional groups in designing sensitive and selective probes (Fang et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
3-(2,2-diethoxyethoxy)prop-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-7-10-8-9(11-5-2)12-6-3/h1,9H,5-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXXQIJFXGGJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COCC#C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Diethoxyethoxy)prop-1-yne | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2819659.png)
![5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B2819660.png)
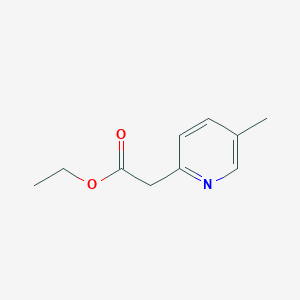
![4-(tert-butyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2819664.png)
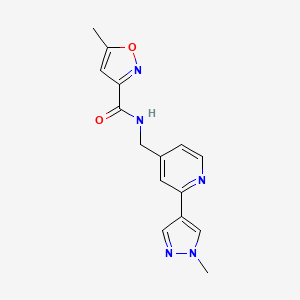
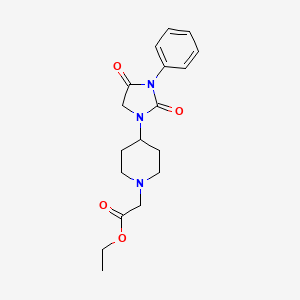
![N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2819669.png)
![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2819670.png)
![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2819671.png)
![4-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2819674.png)
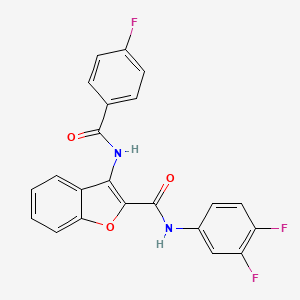
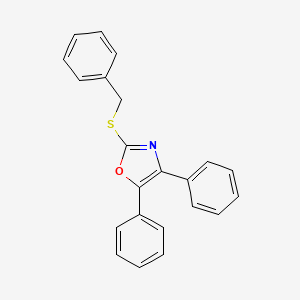
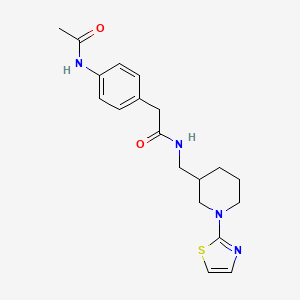
![N-(cyanomethyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2819681.png)